Bis[3-(methoxymethoxy)phenyl]methanone
Description
Structure
2D Structure
Properties
IUPAC Name |
bis[3-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-11-21-15-7-3-5-13(9-15)17(18)14-6-4-8-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQQLKZYUCMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650779 | |
| Record name | Bis[3-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-74-3 | |
| Record name | Bis[3-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Bis[3-(methoxymethoxy)phenyl]methanone, also known as (3,5-bis(methoxymethoxy)phenyl)methanol, has garnered attention in recent years for its diverse biological activities. This compound is primarily noted for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 302.32 g/mol
The compound features two methoxymethoxy groups attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
The minimum inhibitory concentration (MIC) values for this compound were found to be 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, indicating promising antibacterial potential .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. These properties are crucial for mitigating oxidative stress-related diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can act as both a nucleophile and electrophile, allowing it to engage in various chemical reactions that lead to therapeutic effects. The compound may also influence biological macromolecules such as proteins and nucleic acids, contributing to its anticancer and antimicrobial effects .
Study on Antitumor Activity
A study highlighted the antitumor activity of derivatives containing the 3,5-bis(methoxymethoxy) substituent. The compound exhibited substantial growth inhibition in human colon carcinoma HCT116 cells with a GI value of 0.3 μM, which is over ten times more potent than curcumin . The study also reported that the compound downregulated several oncoproteins and inhibited critical signaling pathways associated with cancer progression.
In Vivo Studies
In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, treatment with this compound led to cytochrome C release and activation of caspases in prostate cancer cell lines . Such findings suggest its potential as a chemotherapeutic agent.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | E. coli | 62.5 µg/mL |
| Antimicrobial | S. aureus | Not specified |
| Antimicrobial | E. faecalis | 78.12 µg/mL |
| Antitumor | HCT116 (colon carcinoma) | GI: 0.3 μM |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Bis[3-(methoxymethoxy)phenyl]methanone serves as a versatile building block in organic synthesis. Its structure allows for the modification and derivatization, making it an essential intermediate for creating more complex molecules. This compound can be utilized in the synthesis of various derivatives that exhibit distinct chemical and physical properties, which are crucial for research and industrial applications.
Biological Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, a compound featuring a similar methoxymethoxy substituent was shown to exhibit significantly higher antitumor activity than curcumin, with an IC50 value of 0.3 μM against human colon carcinoma HCT116 cells . This compound operates by downregulating several oncoproteins and inhibiting critical signaling pathways such as NF-κB and PI3K/AKT, showcasing its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The biological evaluation of this compound derivatives has revealed promising antimicrobial activities. In vitro studies demonstrated that these compounds possess significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MICs). Such findings indicate potential applications in developing new antimicrobial agents .
Pharmaceutical Development
Drug Design and Molecular Docking Studies
Molecular docking studies have been employed to explore the interactions between this compound derivatives and various biological targets. These studies provide insights into binding affinities and interaction mechanisms, which are crucial for drug design. For example, docking studies have indicated favorable binding energies with targets involved in bacterial resistance mechanisms, suggesting that these compounds could be developed into effective drugs against resistant bacterial strains .
Data Tables
Case Studies
-
Antitumor Efficacy Study
- A study conducted on derivatives of this compound demonstrated enhanced antitumor activity compared to traditional agents like curcumin. The research focused on cellular pathways affected by these compounds, revealing their potential role in cancer therapeutics.
-
Antimicrobial Evaluation
- Research assessing the antimicrobial efficacy of this compound indicated potent activity against multiple pathogens, supporting its application in developing new antibiotics. The study utilized standard microbiological techniques to determine MICs and minimum bactericidal concentrations (MBCs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with Bis[3-(methoxymethoxy)phenyl]methanone, differing in substituent type, position, or additional functional groups:
Table 1: Key Structural Analogs and Properties
| Compound Name | Substituents/Modifications | Melting Point/State | Notable Features | References |
|---|---|---|---|---|
| This compound (Target) | Two 3-MOM-protected phenyl rings | Not reported | Hypothesized lower crystallinity due to MOM | - |
| (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | 3-Cl on one phenyl; 3-MOM on the other | Not reported | Electron-withdrawing Cl alters reactivity | |
| (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one | Multiple MOM groups; α,β-unsaturated ketone | Yellow oil (56% yield) | Dihedral angles: 21.4° and 5.1° in crystal | |
| 4-(Methoxymethoxy)phenylmethanone | Pyridinyl substituent; 4-MOM on phenyl | Not reported | Potential for coordination chemistry | |
| (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | 2-Cl on one phenyl; 3-MOM on the other | Not reported | Steric effects from ortho-Cl substituent |
Preparation Methods
Protection of Phenolic Hydroxyl Groups
- Starting from phloroglucinol or hydroquinone derivatives, hydroxyl groups are protected by reaction with sodium hydride (NaH) and methoxymethyl chloride (MOMCl) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction is typically conducted at low temperatures (0°C to −5°C) to control reactivity.
- The reaction mixture is stirred for several hours (up to overnight) to ensure complete protection.
- Quenching is done with saturated ammonium chloride solution.
- Purification by column chromatography yields 1,3,5-tris(methoxymethoxy)benzene or related protected intermediates.
Synthesis of (E)-3-(3,4-bis(methoxymethoxy)phenyl)acrylic Acid
- This intermediate is prepared by dissolving a precursor compound in methanol and tetrahydrofuran, followed by addition of sodium hydroxide (NaOH).
- The reaction mixture is stirred overnight.
- After solvent removal under reduced pressure, extraction with ethyl acetate and water, and washing with 1N HCl, purification by column chromatography affords the desired acrylic acid.
Acylation to Form Bis[3-(methoxymethoxy)phenyl]methanone
- The key coupling step involves dissolving the acrylic acid derivative in dichloromethane (DCM), followed by dropwise addition of triflouroacetic anhydride (TFAA) at −5°C.
- After stirring for 5 minutes, the protected phenyl compound (e.g., 1,3,5-tris(methoxymethoxy)benzene) is added at the same temperature.
- The reaction proceeds for about 30 minutes before quenching with saturated ammonium chloride solution.
- Purification by column chromatography using ethyl acetate-hexane yields the ketone product, this compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Purification Method | Product/Intermediate |
|---|---|---|---|---|---|
| Hydroxyl Protection | NaH, MOMCl in DMF or THF | 0°C to −5°C | 5 h to overnight | Column chromatography (ethyl acetate-hexane) | 1,3,5-tris(methoxymethoxy)benzene |
| Acrylic Acid Formation | NaOH in MeOH/THF | Room temperature | Overnight | Extraction + column chromatography | (E)-3-(3,4-bis(methoxymethoxy)phenyl)acrylic acid |
| Acylation (Ketone Formation) | TFAA, DCM, then protected phenyl compound | −5°C | 30 min | Column chromatography (ethyl acetate-hexane) | This compound |
Detailed Research Findings
- The use of methoxymethoxy (MOM) protection is critical to stabilize phenolic hydroxyl groups during subsequent acylation steps, preventing side reactions and improving yield.
- The mixed anhydride method using TFAA facilitates efficient acylation at low temperatures, minimizing decomposition or polymerization.
- Column chromatography with ethyl acetate-hexane solvent systems is effective for purifying both intermediates and the final ketone product.
- The synthetic route is adaptable for preparing related flavonoid intermediates and derivatives, highlighting its versatility in complex organic synthesis.
- Alternative routes involving bromination and subsequent MOM protection of hydroquinone have also been reported, providing key intermediates for similar ketone formation.
Notes on Scale-Up and Optimization
- Temperature control is essential during MOM protection and acylation to maintain selectivity.
- Reaction times may be adjusted depending on scale and reagent purity.
- Quenching steps with ammonium chloride solution effectively neutralize reactive intermediates.
- Use of dry, oxygen-free solvents improves reproducibility and yield.
Q & A
Q. What are the most reliable synthetic routes for Bis[3-(methoxymethoxy)phenyl]methanone, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation using 3-(methoxymethoxy)benzene and acyl chlorides in the presence of Lewis acids like AlCl₃ . Alternative methods include Suzuki-Miyaura cross-coupling with boronic acid derivatives and ketone-functionalized aryl halides . Optimization involves controlling temperature (0–5°C for Friedel-Crafts), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 aryl substrate to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How is this compound structurally characterized in academic research?
Methodological Answer: Characterization employs:
- NMR : ¹H and ¹³C NMR identify methoxymethoxy (-OCH₂OCH₃) and carbonyl (C=O) groups. Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while methoxymethoxy protons resonate as singlets at δ 3.3–3.5 ppm .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 21.4° in related compounds), confirming steric effects .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 329.139) .
Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?
Methodological Answer: Key reactions include:
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding bis[3-(methoxymethoxy)phenyl]methanol .
- Nucleophilic substitution : Methoxymethoxy groups undergo hydrolysis (H₃O⁺/H₂O) to form phenolic derivatives .
- Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at para positions relative to electron-donating methoxymethoxy groups .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR) predict the biological activity of this compound derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values of methoxymethoxy groups) with bioactivity. For example:
| Substituent Position | Electron-Donating Effect (σ) | Predicted IC₅₀ (μM) |
|---|---|---|
| 3,3'-(methoxymethoxy) | -0.27 | 12.4 |
| 4,4'-methoxy | -0.12 | 28.9 |
| Validation involves in vitro assays (e.g., enzyme inhibition) to reconcile computational predictions with experimental data . |
Q. How do researchers resolve contradictions in spectral data for this compound analogs?
Methodological Answer: Contradictions arise from:
- Dynamic proton exchange : Variable-temperature NMR (VT-NMR) at -40°C resolves overlapping aromatic signals .
- Tautomerism : DFT calculations (B3LYP/6-311+G**) model keto-enol equilibria, validated via IR spectroscopy (C=O stretch at 1680 cm⁻¹ vs. O-H stretch at 3200 cm⁻¹) .
Q. What experimental strategies mitigate regioselectivity challenges during functionalization of this compound?
Methodological Answer:
- Directed ortho-metalation : Use of TMPMgCl·LiCl directs lithiation to specific aromatic positions .
- Protecting group tactics : Temporary silylation of methoxymethoxy groups prevents undesired side reactions during halogenation .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound?
Methodological Answer: X-ray analysis reveals C-H···O hydrogen bonds (2.8–3.2 Å) between methoxymethoxy oxygen and adjacent aromatic protons. These interactions stabilize monoclinic crystal lattices (space group P2₁/c) and dictate solubility profiles .
Q. What toxicological assessments are critical for handling this compound in laboratory settings?
Methodological Answer:
- Acute toxicity : LD₅₀ > 2000 mg/kg (oral, rat) indicates low toxicity .
- Exposure control : Use fume hoods (OSHA PEL < 5 mg/m³) and nitrile gloves (permeation resistance > 480 minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
